N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide
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Overview
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide: is a chemical compound that has garnered attention in scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring system with a hydroxyl group, a phenoxybenzamide moiety, and a methyl linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-1,2,3,4-tetrahydronaphthalene and 4-phenoxybenzoic acid.
Formation of Intermediate: The 2-hydroxy-1,2,3,4-tetrahydronaphthalene is reacted with a suitable alkylating agent to introduce the methyl group, forming an intermediate compound.
Amidation Reaction: The intermediate is then subjected to an amidation reaction with 4-phenoxybenzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the phenoxy group or to convert the amide to an amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of naphthoquinone or carboxylic acid derivatives.
Reduction: Formation of amine derivatives or dephenoxylated products.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-4-phenoxybenzamide can be compared with similar compounds to highlight its uniqueness:
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)cinnamamide: Similar structure but with a cinnamamide moiety instead of phenoxybenzamide.
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-[1,1’-biphenyl]-4-carboxamide: Contains a biphenyl carboxamide group, offering different chemical properties.
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide: Features a cyclopropanesulfonamide group, which may alter its reactivity and biological activity.
These comparisons highlight the structural diversity and potential for varied applications of these related compounds.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c26-23(19-10-12-22(13-11-19)28-21-8-2-1-3-9-21)25-17-24(27)15-14-18-6-4-5-7-20(18)16-24/h1-13,27H,14-17H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZQCQOMETVKWHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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